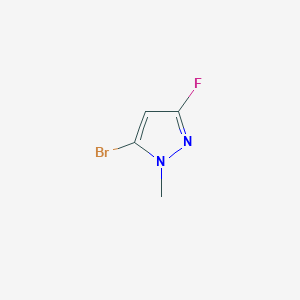
2,4-Dichloro-6-phenoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-phenoxybenzaldehyde is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenoxybenzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions. One common method includes:
Phenoxylation: Finally, 2,6-dichlorobenzaldehyde is reacted with phenol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2,4-Dichloro-6-phenoxybenzoic acid.
Reduction: 2,4-Dichloro-6-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-phenoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenoxybenzaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and phenoxy groups enhances its reactivity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the phenoxy group, making it less reactive in certain applications.
2,6-Dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity.
2,4-Dichlorophenoxyacetic acid: A herbicide with different functional groups and applications.
Uniqueness
2,4-Dichloro-6-phenoxybenzaldehyde is unique due to the presence of both chlorine and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C13H8Cl2O2 |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
2,4-dichloro-6-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-6-12(15)11(8-16)13(7-9)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
RNKFLTLKXBFLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
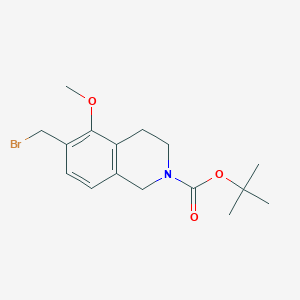
![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
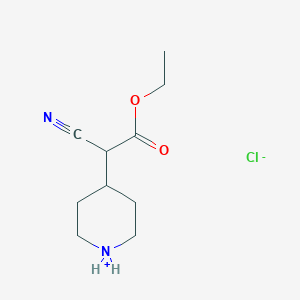
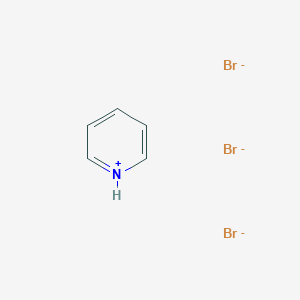
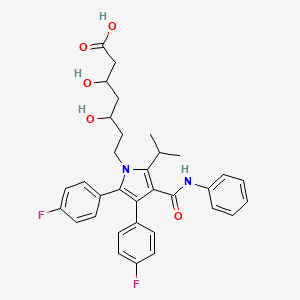
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
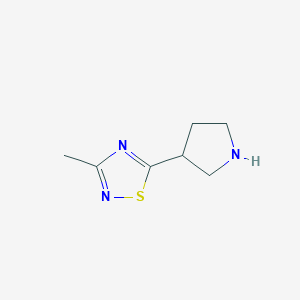

![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
